molecular formula C16H13ClN2O B125402 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 6038-49-9

9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No. B125402
CAS RN: 6038-49-9
M. Wt: 284.74 g/mol
InChI Key: WUFFYAFXNGRHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, has been identified as a promising inhibitor of the Respiratory Syncytial Virus (RSV) targeting the fusion glycoprotein .


Synthesis Analysis

The synthesis of this compound involves systematic exploration of the phenyl and benzoyl groups . Further functionalization of the ether substituent demonstrated that the introduction of a nitrile or an additional ether group was tolerated without improving activity .


Molecular Structure Analysis

The linear formula of this compound is C16H13ClN2O . The SMILES string is O=C1N2C(C3=CC=C(Cl)C=C3)(NCC2)C4=CC=CC=C41 .


Chemical Reactions Analysis

The compound was identified as an inhibitor of A and B strains of RSV targeting the fusion glycoprotein . The structure-activity relationship was developed by systematic exploration of the phenyl (R1) and benzoyl (R2) groups .


Physical And Chemical Properties Analysis

The compound has a linear formula of C16H13ClN2O . The CAS Number is 6038-49-9 .

Scientific Research Applications

Anorectic Agents

One notable application of derivatives of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is in the field of anorectic agents. A study reported the synthesis of 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols from the reduction of 9b-aryl derivatives. These compounds, particularly 5-p-chlorophenyl derivative (mazindol), were evaluated for their ability to suppress food consumption in rats and monkeys, showing anorexic activity comparable to d-amphetamine (Aeberli et al., 1975).

Stereoselective Syntheses

The compound has also been utilized in stereoselective syntheses. Research demonstrated the preparation of chiral 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones with high stereoselectivities. This process involved intermolecular condensations of 2-formylbenzoic acids with chiral diamines (Katritzky et al., 2002).

Respiratory Syncytial Virus (RSV) Fusion Inhibitors

Another significant application is in antiviral research, particularly as inhibitors of Respiratory Syncytial Virus (RSV). Compounds based on this structure were identified as inhibitors of RSV, targeting the fusion glycoprotein. These compounds showed promising activity against A and B strains of RSV (Bond et al., 2015).

Antibacterial Agents

Research has also explored the antibacterial applications of imidazo[2,1-a]isoindol derivatives. One study developed an efficient protocol for synthesizing fused imidazo[2,1-a]isoindol-5-ones, which showed significant inhibitory potency against various bacterial strains (Narsimha et al., 2017).

Mild Steel Corrosion Inhibition

Additionally, derivatives of this compound have been evaluated as corrosion inhibitors for mild steel. This study investigated the inhibitory performance of imidazo[4,5-b] pyridine derivatives against steel corrosion, revealing high inhibition performance (Saady et al., 2021).

properties

IUPAC Name

9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFFYAFXNGRHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388197
Record name 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

CAS RN

6038-49-9
Record name 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Reactant of Route 2
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Reactant of Route 3
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Reactant of Route 4
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Reactant of Route 5
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Reactant of Route 6
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Citations

For This Compound
2
Citations
P Aeberli, G Cooke, WJ Houlihan… - The Journal of Organic …, 1975 - ACS Publications
The lithium aluminum hydride (LiAlH4) reduction of the 9b-aryl-l, 2, 3, 9b-tetrahydro-5if-imidazo [2, la] isoin-dol-5-ones (la and lb) in refluxing diethyl ether has been reported to give thel-…
Number of citations: 3 pubs.acs.org
B Kong, L Jin, Y Zhao, H Huang… - … Science & Technology, 2023 - ACS Publications
The widely used biofilm process in advanced wastewater treatment is currently challenged by numerous exotic emerging pollutants (EPs), and the underlying principle of the challenge …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.